N-methyl-N-[(pyridin-4-yl)methyl]guanidine hydrochloride
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Overview
Description
N-methyl-N-[(pyridin-4-yl)methyl]guanidine hydrochloride: is a chemical compound that features a guanidine group substituted with a methyl group and a pyridin-4-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N-[(pyridin-4-yl)methyl]guanidine hydrochloride typically involves the reaction of N-methylguanidine with pyridin-4-ylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The purification process may involve multiple recrystallization steps or the use of chromatography techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-methyl-N-[(pyridin-4-yl)methyl]guanidine hydrochloride can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines or thiols; reactions are often conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed:
Oxidation: Oxidized derivatives of the guanidine group.
Reduction: Reduced forms of the compound, often leading to the formation of secondary amines.
Substitution: Substituted guanidine derivatives with different functional groups.
Scientific Research Applications
Chemistry: N-methyl-N-[(pyridin-4-yl)methyl]guanidine hydrochloride is used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in metabolic pathways, making it a candidate for drug development .
Medicine: The compound is explored for its therapeutic potential, particularly in the treatment of diseases where enzyme inhibition is beneficial. It is also studied for its potential use in diagnostic assays .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with specific properties, such as enhanced conductivity or catalytic activity .
Mechanism of Action
The mechanism of action of N-methyl-N-[(pyridin-4-yl)methyl]guanidine hydrochloride involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity by blocking substrate access or altering the enzyme’s conformation. This inhibition can lead to downstream effects on metabolic pathways and cellular processes .
Comparison with Similar Compounds
- N-methyl-N-[(pyridin-4-yl)methyl]amine
- N-methyl-4-piperidone
- N-methyl-1-pyrimidin-4-ylethanamine dihydrochloride
Comparison: N-methyl-N-[(pyridin-4-yl)methyl]guanidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and binding affinities, making it a valuable tool in research and industrial applications .
Properties
IUPAC Name |
1-methyl-1-(pyridin-4-ylmethyl)guanidine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4.ClH/c1-12(8(9)10)6-7-2-4-11-5-3-7;/h2-5H,6H2,1H3,(H3,9,10);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNIIYTXSZYJAKI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=NC=C1)C(=N)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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